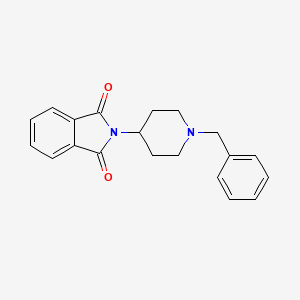

1-Benzyl-4-phthalimidopiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20N2O2 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2-(1-benzylpiperidin-4-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C20H20N2O2/c23-19-17-8-4-5-9-18(17)20(24)22(19)16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 |

InChI Key |

XPUWHXSSIPSLLP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |

Origin of Product |

United States |

Contextualization Within Medicinal Chemistry Research

The N-benzylpiperidine scaffold is a well-established "privileged structure" in drug discovery, recognized for its ability to interact with a multitude of biological targets. The benzyl (B1604629) group can engage in crucial cation-π and π-π interactions with the active sites of proteins, while the piperidine (B6355638) ring provides a three-dimensional framework that can be readily functionalized to optimize pharmacological activity and physicochemical properties.

1-Benzyl-4-phthalimidopiperidine serves as a key building block, leveraging the inherent properties of the N-benzylpiperidine core. The phthalimido group, a protected form of a primary amine, is of particular importance. This functional group allows for the strategic introduction of a nitrogen atom, which can be later deprotected to yield a primary amine. This amine can then be further elaborated to introduce a wide range of functional groups, leading to the synthesis of diverse compound libraries for screening against various therapeutic targets.

The primary precursor for the synthesis of this compound and its analogs is 1-benzyl-4-piperidone . This ketone is a versatile starting material that can be converted to 1-benzyl-4-aminopiperidine , the direct precursor to the title compound. The synthesis of 1-benzyl-4-piperidone itself can be achieved through various methods, including the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine. orgsyn.org

The research applications of compounds derived from the 1-benzylpiperidine (B1218667) scaffold are extensive and include:

Opioid Analgesics: The 4-anilinopiperidine scaffold, a close structural relative accessible from 1-benzyl-4-piperidone, is the core of the potent opioid analgesic fentanyl and its numerous analogs. orgsyn.org The synthesis of these compounds often involves the initial preparation of a 4-substituted-1-benzylpiperidine derivative.

Acetylcholinesterase (AChE) Inhibitors: Derivatives of 1-benzylpiperidine have been extensively investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine has been identified as a potent AChE inhibitor. nih.gov

GABA Uptake Inhibitors: The N-benzylpiperidine moiety has been incorporated into molecules designed to inhibit the reuptake of the neurotransmitter GABA, with potential applications in the treatment of neurological disorders. researchgate.netnih.gov

Histamine (B1213489) H3 Receptor Antagonists: Novel 1-benzyl-4-hydroxypiperidine (B29503) derivatives have been synthesized and evaluated for their antagonist activity at the histamine H3 receptor, a target for various central nervous system disorders.

The phthalimido group in this compound offers a stable and reliable method for protecting the 4-amino group during multi-step syntheses, preventing it from undergoing unwanted side reactions while other parts of the molecule are being modified.

Historical Perspectives on Its Discovery and Initial Research Significance

Strategies for the Piperidine Core Synthesis

The piperidine ring is a prevalent structural motif in numerous natural products and pharmaceutical agents. dtic.milnih.govresearchgate.net Its synthesis has been a subject of extensive research, leading to a variety of methods for its construction and functionalization. nih.govorganic-chemistry.org These methods often involve intramolecular cyclization reactions or the modification of existing piperidine structures. nih.govresearchgate.net

Synthesis of 1-Benzyl-4-piperidone as a Key Intermediate

1-Benzyl-4-piperidone is a crucial intermediate in the synthesis of a wide range of biologically active compounds. guidechem.comgoogle.com Its versatile reactivity at the 4-position carbonyl group and the ability to debenzylate the nitrogen atom make it a valuable building block in medicinal chemistry. guidechem.com

A common and efficient method for the synthesis of 4-piperidones involves a sequence of 1,4-addition (aza-Michael reaction) followed by a Dieckmann condensation. dtic.milgoogle.com This approach typically utilizes the reaction of a primary amine, such as benzylamine, with two equivalents of an α,β-unsaturated ester, like methyl acrylate (B77674). dtic.milchemicalbook.com The initial double Michael addition forms a diester intermediate, which then undergoes an intramolecular cyclization (Dieckmann condensation) to yield a β-keto ester. Subsequent hydrolysis and decarboxylation afford the desired 4-piperidone (B1582916). google.comchemicalbook.com

Several variations of this method have been reported, optimizing reaction conditions to improve yields and purity. For instance, using an excess of the acrylate ester can minimize the formation of mono-addition byproducts. guidechem.com Microwave irradiation has also been employed to accelerate both the Michael addition and Dieckmann condensation steps. guidechem.com

Table 1: Synthesis of 1-Benzyl-4-piperidone via 1,4-Addition and Cyclization

| Starting Materials | Reaction Sequence | Key Conditions | Yield | Reference |

| Benzylamine, Methyl Acrylate | 1,4-Addition, Dieckmann Condensation, Hydrolysis, Decarboxylation | Sodium metal, Toluene (B28343), Reflux | 78.4% | chemicalbook.com |

| Benzylamine, Methyl Acrylate | Michael Addition, Dieckmann Condensation | Microwave irradiation | Not specified | guidechem.com |

| Benzylamine, Acrylic Ester | 1,4-Addition, Cyclization | Alcohol solvent, 50-60°C | Not specified | google.com |

An alternative strategy for preparing 1-benzyl-4-piperidone is the direct benzylation of a pre-existing 4-piperidone scaffold. dtic.milchemicalbook.com This method typically involves the reaction of 4-piperidone hydrochloride with benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). chemicalbook.com This approach is straightforward and provides high yields of the desired product.

Table 2: Synthesis of 1-Benzyl-4-piperidone via Benzylation

| Starting Materials | Reagents | Solvent | Yield | Reference |

| 4-Piperidone monohydrate hydrochloride | Benzyl bromide, Potassium carbonate | DMF | 89.28% | chemicalbook.com |

Synthesis of 1-Benzylpiperidine-4-carboxaldehyde and Related Aldehydes

1-Benzylpiperidine-4-carboxaldehyde is another pivotal intermediate, serving as a precursor for various pharmaceuticals, including Donepezil (B133215). sigmaaldrich.com Its synthesis often starts from a corresponding carboxylic acid or ester derivative.

The partial reduction of carboxylic esters, such as ethyl or methyl 1-benzylpiperidine-4-carboxylate, is a widely used method to obtain 1-benzylpiperidine-4-carboxaldehyde. prepchem.comresearchgate.net Diisobutylaluminium hydride (DIBAL-H) is a common reducing agent for this transformation, typically carried out at low temperatures (-78 °C) in a non-polar solvent like toluene to prevent over-reduction to the corresponding alcohol. prepchem.comgoogle.com This method offers high yields and can be performed on a large scale. prepchem.comresearchgate.net

Table 3: Synthesis of 1-Benzylpiperidine-4-carboxaldehyde via Partial Reduction of Esters

| Starting Material | Reducing Agent | Solvent | Yield | Reference |

| Ethyl 1-benzylpiperidine-4-carboxylate | Diisobutylaluminium hydride (DIBAL-H) | Toluene | 92% | prepchem.com |

| Methyl 1-(methylsulfonyl)piperidine-4-carboxylate | Modified Red-Al reagent | Methyl tertiary butyl ether (MTBE) | 74% | researchgate.net |

Besides ester reduction, other methods have been developed for the synthesis of 1-benzylpiperidine-4-carboxaldehyde. One such route involves a multi-step sequence starting from 4-piperidinecarboxylic acid. google.com This process includes esterification, N-benzylation, hydrolysis to the carboxylic acid, conversion to the amide, dehydration to the nitrile (1-benzylpiperidine-4-carbonitrile), and finally, reduction of the nitrile to the aldehyde using a reagent like DIBAL-H. google.com

Another approach is the oxidation of (1-benzyl-4-piperidyl)methanol. google.com This can be achieved using various oxidizing agents, including a system composed of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), sodium periodate, and sodium bromide, which provides high yield and purity. google.com A Wittig reaction followed by acidic hydrolysis also provides access to these aldehydes. kcl.ac.uk

Phthalimido Moiety Introduction and Condensation Reactions

The introduction of the phthalimido group onto the 4-position of the 1-benzylpiperidine (B1218667) ring is a critical step in the synthesis of the target compound. This is typically achieved through condensation reactions involving a suitable piperidine precursor and a phthalic acid derivative.

Condensation with Phthalic Anhydride (B1165640) Derivatives

A primary and straightforward method for the synthesis of this compound involves the direct condensation of 4-amino-1-benzylpiperidine (B41602) with phthalic anhydride or its derivatives. This reaction forms the imide bond of the phthalimido group. The reaction is typically carried out by heating the two reactants in a suitable solvent. The starting material, 4-amino-1-benzylpiperidine, can be synthesized from 1-benzyl-4-piperidone through the formation of an oxime with hydroxylamine (B1172632) hydrochloride, followed by reduction, for instance with lithium aluminum hydride.

| Reactant 1 | Reactant 2 | Product |

| 4-Amino-1-benzylpiperidine | Phthalic Anhydride | This compound |

This table illustrates the key reactants in the condensation reaction to form this compound.

Reaction with Phthalide (B148349) and Amino-Piperidine Derivatives

An alternative approach to forming the phthalimido-piperidine linkage involves the reaction of phthalide with an amino-piperidine derivative. Phthalides are lactones derived from 2-(hydroxymethyl)benzoic acid and can serve as precursors to the phthalimido group. organic-chemistry.org While less common for the direct synthesis of this compound, this strategy highlights the versatility of starting materials that can be employed in constructing such scaffolds. The reaction mechanism would involve the opening of the phthalide ring by the amine and subsequent cyclization to form the imide.

Optimization of Synthetic Routes for Research Applications

For research purposes, the efficiency, purity, and stereochemical control of the synthetic route are paramount. Therefore, significant effort is dedicated to optimizing the synthesis of this compound and its analogs.

Improvements in Reaction Yield and Purity

| Parameter | Optimization Strategy |

| Yield | Adjusting stoichiometry of reactants, optimizing catalyst concentration, and modifying reaction temperature and time. researchgate.net |

| Purity | Employing effective purification methods such as recrystallization or column chromatography. researchgate.netchemicalbook.com |

This interactive table outlines common strategies for improving the yield and purity of synthetic reactions.

Exploration of Enantioselective Synthesis for Chiral Analogs

The synthesis of chiral analogs of this compound is an important area of research, as the stereochemistry of a molecule can significantly influence its biological activity. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For piperidine derivatives, this can be achieved through various methods, including the use of chiral catalysts or starting from chiral precursors. For example, nickel-catalyzed cyclization of 1,7-ene-dienes has been shown to produce piperidine derivatives with high enantioselectivity. mdpi.com Another approach involves the Dieckmann condensation, which can be used to create chiral piperidone intermediates that can then be further elaborated. google.com These strategies open the door to creating specific stereoisomers of this compound analogs for detailed pharmacological evaluation.

In Vitro Pharmacological Investigations of 1 Benzyl 4 Phthalimidopiperidine and Its Analogs

Enzyme Inhibition Studies

The ability of 1-benzyl-4-phthalimidopiperidine and its analogs to inhibit key enzymes has been a primary focus of research. These studies are crucial for understanding their potential therapeutic mechanisms.

Acetylcholinesterase (AChE) Inhibition Research

Research into the acetylcholinesterase (AChE) inhibitory activity of this compound analogs has revealed potent inhibitors. One of the most powerful inhibitors identified is 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, with an IC50 value of 1.2 nM. nih.gov The introduction of a phenyl group on the nitrogen atom of the amide moieties in related series of compounds was found to enhance anti-AChE activity. nih.govconsensus.app

In a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which are structurally related to this compound, several compounds demonstrated significant AChE inhibitory potential. nih.gov Notably, the compound with a chlorine atom at the ortho position of the benzyl (B1604629) ring (compound 4a) showed the highest potency in this series, with an IC50 of 0.91 ± 0.045 μM. nih.govsemanticscholar.org This was compared to donepezil (B133215), a known AChE inhibitor, which had an IC50 of 0.14 ± 0.03 μM. nih.govsemanticscholar.org Structure-activity relationship (SAR) studies indicated that electron-withdrawing groups such as chlorine, fluorine, and nitro groups at the ortho and para positions of the phenyl ring generally resulted in the most potent inhibition. nih.govsemanticscholar.org Conversely, a methoxy (B1213986) group at the meta position also conferred favorable potency. nih.gov

Table 1: AChE Inhibition Data for Selected this compound Analogs

| Compound | IC50 (µM) |

| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | 0.0012 |

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | 0.91 ± 0.045 |

| Donepezil (Reference) | 0.14 ± 0.03 |

This table presents a selection of IC50 values for analogs of this compound against acetylcholinesterase.

Butyrylcholinesterase (BuChE) Inhibition Research

The inhibitory activity of these compounds against butyrylcholinesterase (BuChE), an enzyme with a role in cholinergic transmission, has also been investigated. The highly potent AChE inhibitor, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, displayed remarkable selectivity for AChE over BuChE, with a selectivity ratio of approximately 34,700-fold. nih.govconsensus.app

In studies of hybrid molecules combining (R)-lipoic acid with 4-amino-1-benzyl piperidines, all resulting hybrid compounds showed inhibitory activity against BuChE, even though the parent compounds were largely inactive. researchgate.net One particular hybrid, compound 17, was an effective inhibitor of both AChE and BuChE, with IC50 values of 1.75 ± 0.30 μM and 5.61 ± 1.25 μM, respectively. researchgate.net

Investigation of Other Enzyme Targets

While the primary focus has been on cholinesterases, the broader enzymatic inhibition profile of this compound analogs is an area of ongoing research. For instance, related derivatives are being explored for their effects on other enzymes, such as 5-alpha reductase and dipeptidyl peptidase IV, although specific data for this compound itself in these assays is not extensively documented in the provided search results.

In Vitro Enzyme Kinetics and Mechanistic Analysis of Inhibition

Kinetic studies have been conducted to understand the mechanism by which these compounds inhibit cholinesterases. For a hybrid compound (compound 17) derived from (R)-lipoic acid and a 4-amino-1-benzyl piperidine (B6355638), the inhibition of AChE was determined to be of a mixed type, while its inhibition of BuChE was noncompetitive. researchgate.net The binding affinities (Ki) for this compound were 3.8 ± 0.005 μM for AChE and 7.0 ± 0.04 μM for BuChE. researchgate.net

Kinetic analysis of E2020 (donepezil), a structurally related piperidine derivative, using Lineweaver-Burk plots, revealed a mixed-type inhibition of AChE. nih.gov Docking studies of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have suggested a binding mode similar to that of donepezil within the active site of AChE. nih.govsemanticscholar.org The charged nitrogen of the piperidine ring is thought to engage in a cation-π interaction with the Phe330 residue in the enzyme's active site. semanticscholar.org

Receptor Ligand Binding Research

Beyond enzymatic interactions, the affinity of this compound and its analogs for various neurotransmitter receptors is a key aspect of their pharmacological characterization.

Evaluation of µ-Opioid Receptor (MOR) Activity for Related Compounds

The µ-opioid receptor (MOR) is a member of the G protein-coupled receptor (GPCR) family and a significant target in pain management. nih.gov In vitro investigations of compounds structurally related to this compound, particularly those containing a benzyl group, have been conducted to determine their activity at the MOR.

One such study focused on the 5-benzyl analogue of 14-methoxymetopon (B146635) (14-MM), a known µ-opioid analgesic. nih.gov This analogue demonstrated a high affinity for the µ-opioid receptor while showing reduced interaction with delta and kappa opioid receptors in rodent brain membranes. nih.gov In functional assays, specifically the guanosine-5'-O-(3-[³⁵S]thio)-triphosphate ([³⁵S]GTPγS) binding assay, the 5-benzyl derivative was found to be a potent agonist, activating G-proteins through a MOR-mediated mechanism. nih.gov Its potency in this in vitro assay was significantly greater than that of the reference agonist DAMGO and other morphinans like 14-MM, 14-O-methyloxymorphone, and morphine. nih.gov

Table 1: In Vitro MOR Activity of a 5-Benzyl Analogue of 14-Methoxymetopon

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity ([³⁵S]GTPγS) |

|---|---|---|

| 5-Benzyl Analogue of 14-MM | High affinity for µ-opioid receptor | Potent agonist, significantly enhanced potency compared to DAMGO and morphine |

| 14-Methoxymetopon (14-MM) | High affinity for µ-opioid receptor | Potent µ-opioid agonist |

| Morphine | Standard µ-opioid agonist | Standard µ-opioid agonist |

Data sourced from a study on the pharmacological activities of the 5-benzyl analogue of 14-methoxymetopon. nih.gov

Modulation of Estrogen-Related Receptor γ (ERRγ) by Analogs

Estrogen-Related Receptors (ERRs) are orphan nuclear receptors that play a crucial role in regulating energy homeostasis. nih.gov The gamma isoform, ERRγ, is a constitutively active transcription factor and a potential therapeutic target for various metabolic diseases. nih.govrjpbr.com

Research into the structure-activity relationship of a series of N-acyl hydrazone-based ERR modulators provided specific insights into the role of the benzyl group. nih.gov In an attempt to develop ERRα agonists from a scaffold that was selective for ERRβ/γ, various modifications were made. nih.gov The investigation revealed that replacing a phenyl ring (Ring A) with a benzyl group resulted in a compound (designated as compound 34) that was completely inactive against both ERRα and ERRγ isoforms. nih.gov It was theorized that the inactivity was likely due to the increased flexibility conferred by the methylene (B1212753) linker between the phenyl ring and the carbonyl group. nih.gov

In contrast, other analogs within the same study showed varying degrees of activity. For instance, an analog with a methyl group in the para-position of the phenyl ring (compound 33) displayed good activity toward both ERRα and ERRγ. nih.gov

Table 2: ERRγ Activity of Selected Analogs

| Compound ID | Structural Modification | ERRγ Activity (EC₅₀, µM) | ERRα Activity (EC₅₀, µM) |

|---|---|---|---|

| 33 | para-methyl on phenyl ring A | 0.235 | 0.483 |

| 34 | Benzyl group replacing phenyl ring A | Inactive | Inactive |

Data sourced from a study on the modulation of estrogen-related receptors. nih.gov

Exploration of Interactions with Other Receptors (e.g., GPCRs, cannabinoid, bradykinin (B550075) receptors for related structures)

The broader family of G protein-coupled receptors (GPCRs) remains a major focus of drug discovery. Opioid receptors are a well-known subclass of GPCRs. nih.gov

Cannabinoid Receptors : The endocannabinoid system, which includes the G-protein-coupled cannabinoid receptors CB₁ and CB₂, is a therapeutic target for various conditions. nih.gov Research has focused on developing cannabinoid receptor agonists that can provide therapeutic benefits, such as pain relief, by selectively activating peripheral CB₁ and/or CB₂ receptors. nih.gov Synthetic cannabinoids, which are structurally diverse, are often evaluated for their ability to activate these receptors. nih.gov

Bradykinin Receptors : Bradykinin receptors, specifically the B₁ and B₂ subtypes, are also GPCRs involved in inflammation and pain. Research efforts have been directed towards designing novel B₂ receptor agonists that are resistant to enzymatic degradation. nih.gov Other studies have explored the structure-activity relationships of B₁ receptor antagonists, highlighting the importance of specific structural conformations for receptor activity. nih.gov

Molecular Target Identification and Screening Methodologies

Identification of Relevant Molecular or Genetic Targets

Identifying the precise molecular target of a small molecule is a critical step in drug discovery, as it helps to understand the mechanism of action and optimize selectivity. nih.gov The primary approaches for target identification are categorized as affinity-based pull-down and label-free methods. nih.gov

Affinity-based pull-down : This method involves conjugating the small molecule with a tag to selectively isolate its protein targets from a complex biological sample. nih.gov

Label-free methods : These techniques utilize the small molecule in its native state to identify targets. nih.gov A notable label-free approach is the use of CRISPR-based genetic screening platforms. For example, CRISPR-tiling–mediated mutagenesis has been successfully used to identify the molecular target of an anticancer agent. nih.gov

These strategies are essential for confirming the intended target and uncovering potential off-target interactions that could lead to side effects. nih.gov

Application of High-Throughput Screening Technologies for Activity

High-Throughput Screening (HTS) is a foundational technology in the early stages of drug discovery. upmbiomedicals.combiobide.com It utilizes automation and miniaturization to test vast libraries, sometimes containing millions of compounds, against a specific biological target in parallel. upmbiomedicals.com This process allows for the rapid identification of "hits"—compounds that exhibit activity at the target of interest. biobide.com HTS assays can be biochemical, screening compounds directly against an isolated target, or cell-based, measuring a compound's effect in a cellular context. upmbiomedicals.com The hits generated from HTS campaigns form the starting point for more focused medicinal chemistry efforts. creative-biostructure.com

Research on Lead Identification and Optimization Strategies

Following the identification of hits from HTS, the process of lead identification and optimization begins. This crucial phase aims to refine the initial hits into lead compounds with a more desirable balance of properties. upmbiomedicals.combiobide.com

Hit-to-Lead : In this stage, hits are grouped by structural similarity and ranked based on potency, target affinity, and other properties. upmbiomedicals.com The goal is to select a smaller number of the most promising compounds for further development. biobide.com

Structure Activity Relationship Sar Studies of 1 Benzyl 4 Phthalimidopiperidine Derivatives

Elucidation of Essential Structural Motifs for Biological Activity

The fundamental structure of 1-benzyl-4-phthalimidopiperidine comprises three key motifs: the N-benzyl group, the 4-substituted piperidine (B6355638) ring, and the phthalimido group. The interplay of these components is crucial for the biological activity observed in its derivatives. The piperidine ring often serves as a central scaffold, providing a specific spatial orientation for the other functional groups. The 1-benzylpiperidine (B1218667) moiety is a well-established pharmacophore in many biologically active compounds, contributing to interactions with various receptors and enzymes. For instance, in the context of acetylcholinesterase (AChE) inhibition, the 1-benzyl-4-(2-phthalimidoethyl)piperidine structure highlights the importance of the benzylpiperidine core for potent activity. nih.gov

Impact of Substituent Modifications on Pharmacological Potency and Selectivity

Modifications to the substituents on the this compound scaffold have been shown to dramatically alter pharmacological potency and selectivity. Even minor changes can lead to significant variations in biological activity, underscoring the sensitive nature of the ligand-target interactions.

In a series of acetylcholinesterase inhibitors based on a related scaffold, the introduction of a benzoylamino group to the phthalimido ring of 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine resulted in a compound with an exceptionally high inhibitory potency (IC50 = 1.2 nM) and a remarkable selectivity for AChE over butyrylcholinesterase (BuChE) of about 34,700-fold. nih.gov This demonstrates that the phthalimido ring is not merely a passive component but can be functionalized to enhance both potency and selectivity.

| Compound/Modification | Biological Target | Effect on Potency/Selectivity |

| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | Acetylcholinesterase (AChE) | High potency (IC50 = 1.2 nM) and high selectivity over BuChE. nih.gov |

| 3- or 4-halogen/methyl substitution on benzyl (B1604629) group of 1-naphthamide (B1198061) series | D4.2 Receptor | Increased affinity. nih.gov |

| Halogen substitution on benzyl group of 2-naphthamide (B1196476) series | D4.2 Receptor | Reduced affinity. nih.gov |

| 3-Methoxy, 3-methyl, or 4-methyl substitution on benzyl group of 2-naphthamide series | D4.2 Receptor | Favorable for affinity. nih.gov |

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The flexibility of the piperidine ring, which can adopt chair, boat, or twist-boat conformations, combined with the rotational freedom of the benzyl and phthalimido groups, allows the molecule to assume various spatial arrangements. The preferred conformation is the one that allows for the most favorable interactions with the binding site of a biological target.

The piperidine ring in such structures generally prefers a chair conformation, which minimizes steric strain. The substituents at the 1 and 4 positions can exist in either axial or equatorial orientations. The energetic preference for one orientation over the other can be influenced by the size and nature of the substituents. The orientation of the benzyl and phthalimido groups relative to the piperidine ring is crucial for aligning the key interacting moieties with the complementary features of the receptor. While specific conformational analysis data for this compound is not extensively available in the public domain, insights can be drawn from related structures. For instance, in related systems, the heterocyclic ring has been observed to adopt a half-chair conformation with phenyl rings in a pseudo-equatorial position to minimize steric hindrance.

Analysis of Piperidine Ring and Benzyl Moiety Modifications

Modifications to both the piperidine ring and the benzyl moiety have been extensively explored to optimize the pharmacological properties of this class of compounds.

Piperidine Ring Modifications: The integrity of the piperidine ring is often essential for activity, serving as the central anchoring scaffold. However, alterations to its structure can be tolerated and can even lead to improved properties. For instance, the introduction of additional functional groups or the replacement of the piperidine with other heterocyclic systems can modulate activity and selectivity. In the broader context of piperidine derivatives, the "escape from flatland" approach suggests that more three-dimensional, saturated structures can lead to better interactions with protein binding sites. mdpi.com

Benzyl Moiety Modifications: The benzyl group at the 1-position of the piperidine ring is a key feature that can be readily modified. Substitutions on the aromatic ring of the benzyl group can influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity. Studies on related benzylpiperazine derivatives have shown that substitutions on the benzyl ring can fine-tune receptor affinity. nih.gov For example, in a series of N-(piperidin-4-yl)-naphthamides, 3-methoxy, 3-methyl, and 4-methyl substituents on the benzyl group were found to be favorable for D4.2 receptor affinity. nih.gov

| Modification | Compound Series | Observed Effect |

| Substitution on the benzyl ring | N-(piperidin-4-yl)-naphthamides | Halogen and methyl groups at the 3- or 4-position increased D4.2 affinity. nih.gov |

| Substitution on the benzyl ring | N-(piperidin-4-yl)-naphthamides (2-naphthamide series) | 3-Methoxy, 3-methyl, and 4-methyl groups were favorable for D4.2 affinity. nih.gov |

Investigation of Phthalimido Ring System Variations and their Effects on Activity

Variations in the phthalimido ring system can involve the introduction of substituents on the aromatic part of the ring or its replacement with other heterocyclic systems. As previously mentioned, the addition of a benzoylamino group to the phthalimido ring in a related series of AChE inhibitors led to a dramatic increase in potency and selectivity. nih.gov This indicates that the phthalimido ring can serve as a platform for introducing additional recognition elements that enhance interactions with the target.

Computational and Theoretical Chemistry Approaches

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of 1-Benzyl-4-phthalimidopiperidine and its derivatives, molecular docking studies have been instrumental in elucidating their potential interactions with biological targets, such as enzymes and receptors.

The binding of ligands to their biological targets is governed by a variety of non-covalent interactions. For derivatives of this compound, several key interactions are consistently observed in molecular docking simulations.

Hydrogen Bonding: The phthalimide (B116566) moiety, with its carbonyl groups, can act as a hydrogen bond acceptor. For instance, in studies of similar phthalimide derivatives, hydrogen bonds are often observed between the carbonyl oxygens and amino acid residues with hydrogen donor capabilities, such as arginine, lysine, or asparagine, within the active site of a protein. mdpi.com

Pi-Pi Interactions: The benzyl (B1604629) and phthalimide groups of the molecule contain aromatic rings, making them susceptible to pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's active site. These interactions are crucial for the proper orientation and stabilization of the ligand within the binding pocket.

Cation-Pi Interactions: The nitrogen atom of the piperidine (B6355638) ring can be protonated under physiological conditions, allowing for potential cation-pi interactions with the electron-rich aromatic rings of amino acids.

A series of novel 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives, which share the phthalimide core, were shown through molecular docking to have good binding affinities with their target protein, further highlighting the importance of these interactions. researchgate.net

Molecular docking studies not only reveal the types of interactions but also provide insights into the topology of the enzyme or receptor active site and the preferred conformation of the ligand when bound. For N-benzylpiperidine derivatives, which are structurally related to this compound, docking studies have been used to understand their inhibition of enzymes like acetylcholinesterase (AChE). researchgate.net These studies indicate that the N-benzylpiperidine moiety often binds in a gorge-like active site, with the benzyl group extending into a peripheral anionic site (PAS) and the piperidine ring interacting with the catalytic anionic site (CAS).

The conformation of the ligand is critical for effective binding. The flexibility of the bond connecting the piperidine and phthalimide moieties allows the molecule to adopt a conformation that complements the shape and chemical environment of the active site. Docking simulations can predict the most energetically favorable conformation, which is essential for designing more potent derivatives. For example, in a study of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, molecular docking revealed an efficient interaction with the COVID-19 protease. nih.govscienceopen.com

Quantum Chemical Studies

Quantum chemical studies provide a deeper understanding of the electronic properties and energetic characteristics of molecules, which are fundamental to their reactivity and interactions.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they represent the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This can be indicative of higher chemical reactivity.

A large HOMO-LUMO gap implies higher stability and lower reactivity. chemmethod.com

For phthalimide derivatives, the HOMO and LUMO are often localized on different parts of the molecule, indicating the potential for intramolecular charge transfer upon excitation. nih.govnih.gov In many phthalimide-containing compounds, the HOMO is distributed over the phthalimide ring, while the LUMO is located on other substituents, or vice versa. mdpi.com This charge separation is a key feature of their electronic behavior. Studies on piperidine derivatives have also utilized HOMO-LUMO analysis to predict their chemical stability. researchgate.net The chemical hardness, a concept related to the HOMO-LUMO gap, can also be estimated, with molecules having a small gap being considered "soft" and more reactive. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for Structurally Related Compounds

| Compound Class | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Phthalimide Derivative | -0.221 | -0.112 | 0.108 | mdpi.com |

| N-benzylpiperidine Analog | - | - | - | nih.gov |

Quantum chemical calculations can be used to determine the thermodynamic stability of different conformations of a molecule and the energetics of its interactions with other molecules. For piperidine derivatives, semi-empirical methods have been used to calculate their thermodynamic stability and identify the most stable conformations. chemjournal.kz These calculations have shown that for many opiate-like piperidines, a phenyl equatorial conformation is preferred over a phenyl axial one. nih.gov

The stability of the interactions between a ligand and its target can also be analyzed using quantum chemistry. These methods can provide more accurate estimations of interaction energies than classical molecular mechanics force fields used in docking, especially for interactions involving charge transfer or polarization.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

In another QSAR study on N-benzylpiperidine derivatives as AChE inhibitors, molecular descriptors such as polar surface area, dipole moment, and molecular weight were identified as key structural properties governing their inhibitory activity. nih.gov Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent inhibitors.

Table 2: Key Descriptors in QSAR Models for Related AChE Inhibitors

| Descriptor | Influence on Activity | Reference |

| Topochemical Index (τ) | Dominant factor | nih.gov |

| van der Waals Volume (Vw) | Significant factor | nih.gov |

| Polar Surface Area (PSA) | Key structural property | nih.gov |

| Dipole Moment | Key structural property | nih.gov |

| Molecular Weight | Key structural property | nih.gov |

These QSAR models, particularly those developed for structurally similar N-benzylpiperidine and phthalimide-containing compounds, provide a framework for understanding the key molecular features that determine the biological activity of this compound and for designing novel analogs with potentially enhanced therapeutic properties. For instance, a 3D-QSAR study on 1-benzyl-4-[2-(N-benzoylamino) ethyl] piperidine derivatives indicated a strong correlation between inhibitory activity and the steric and electronic factors of the molecules. tandfonline.com

Development of Predictive Models for Analog Design

The design of new analogs of a lead compound, such as this compound, is significantly accelerated and refined through the development of predictive models. Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique employed for this purpose. It establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

For derivatives of 1-benzyl-4-(substituted-phthalimido)alkyl]piperidines, QSAR studies have been successfully performed to create predictive models for their acetylcholinesterase inhibitory activity. nih.gov These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties and structural features. The process typically involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to develop a mathematical equation that relates the most relevant descriptors to the observed biological activity. ijpsr.com

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. ijpsr.com

By utilizing such predictive models, researchers can design new analogs of this compound with potentially enhanced activity before undertaking their actual synthesis and biological testing, thus saving significant time and resources. nih.gov

Correlation of Molecular Descriptors with Observed Biological Activity

A crucial aspect of QSAR studies is the identification of molecular descriptors that have a significant correlation with the biological activity of interest. nih.gov For the 1-benzyl-4-(substituted-phthalimido)alkyl]piperidine series of acetylcholinesterase inhibitors, it has been demonstrated that the inhibitory activity is predominantly influenced by topochemical indices. nih.gov

Below is a table summarizing key molecular descriptors and their general influence on the biological activity of compounds within this class, based on QSAR studies of related structures.

| Molecular Descriptor | General Influence on Acetylcholinesterase Inhibition |

| Topochemical Index (τ) | Dominantly controls the inhibition activity. nih.gov |

| Van der Waals Volume (Vω) | Significantly correlated with inhibitory activity. nih.gov |

These findings underscore the importance of the three-dimensional arrangement of the molecule for its interaction with the active site of the acetylcholinesterase enzyme. The phthalimido and benzyl moieties, connected by the piperidine linker, create a specific molecular architecture that is critical for its inhibitory function.

Molecular Dynamics Simulations for Investigating Ligand-Protein Conformational Dynamics

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively detailed in the reviewed literature, the application of this powerful computational technique to similar ligand-protein systems provides a clear framework for its potential use in understanding the conformational dynamics of this compound upon binding to its biological target, such as acetylcholinesterase.

MD simulations offer a dynamic perspective on how a ligand interacts with a protein at an atomic level over time. nih.gov This method can be employed to:

Determine Binding Modes: MD simulations can predict and refine the most stable binding orientation of this compound within the active site of a protein. nih.gov

Analyze Conformational Changes: The simulations can reveal how the ligand and the protein adapt their conformations to achieve an optimal fit, a phenomenon known as "induced fit".

Calculate Binding Free Energies: By analyzing the simulation trajectories, it is possible to estimate the binding affinity between the ligand and the protein, providing a theoretical basis for the observed biological activity. nih.gov

In a typical MD simulation study of a ligand-protein complex, the system is placed in a simulated physiological environment, and the trajectories of all atoms are calculated over a period of time, often on the order of nanoseconds to microseconds. nih.gov Analysis of these trajectories can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For a compound like this compound, MD simulations could elucidate the dynamic behavior of the flexible piperidine ring and the rotational freedom of the benzyl and phthalimido groups upon binding to the active site gorge of acetylcholinesterase. This detailed understanding of the ligand-protein conformational dynamics is invaluable for the rational design of new, more potent inhibitors.

Derivatization and Analog Development for Enhanced Research Utility

Synthesis of Novel Analogs for Comprehensive SAR Expansion

The exploration of the structure-activity relationships of 1-benzyl-4-phthalimidopiperidine and its related compounds has been a key focus in the development of highly potent acetylcholinesterase (AChE) inhibitors. Research has shown that strategic modifications to different parts of the molecule can dramatically influence its inhibitory activity and selectivity.

Initial studies identified 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine as a promising anti-AChE agent. nih.gov Subsequent research sought to enhance potency by introducing greater structural rigidity and exploring different substituents. Replacing the flexible N-benzoylaminoethyl side chain with a more constrained phthalimidoethyl group was one such strategy. Further expansion of the SAR involved several key approaches:

Modification of the Benzamide (B126) Moiety : Introducing bulky substituents at the para position of the benzamide ring was found to substantially increase activity. nih.gov Furthermore, adding an alkyl or phenyl group to the nitrogen atom of the benzamide dramatically enhanced inhibitory potency. nih.gov

Replacement of the Phthalimido Group : The phthalimido group itself has been replaced with other bicyclic systems to probe the binding pocket. For instance, rigid analogs containing an isoindolone moiety were found to exhibit potent anti-AChE activity. nih.govresearchgate.net In other studies, the 2-isoindoline moiety was successfully replaced with an indanone moiety without a significant loss of potency, leading to the development of highly potent inhibitors like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020). nih.gov

Substitution on the Piperidine (B6355638) Core : The basicity of the piperidine nitrogen is crucial for activity, as N-benzoylpiperidine derivatives were found to be almost inactive. nih.gov

These synthetic efforts have led to the discovery of exceptionally potent inhibitors. For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was identified as one of the most powerful inhibitors of AChE, with an IC50 value of 0.56 nM and an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE). nih.gov Another highly potent and selective analog, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, exhibited an IC50 of 1.2 nM and a selectivity of approximately 34,700-fold for AChE over BuChE. nih.gov

Table 1: Inhibitory Activity of Selected 1-Benzylpiperidine (B1218667) Analogs

| Compound Name | Modification from Parent Scaffold | Target | IC₅₀ (nM) | Selectivity (AChE vs. BuChE) | Reference |

|---|---|---|---|---|---|

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Modified sidechain with N-methyl and benzylsulfonylbenzoyl groups | AChE | 0.56 | 18,000-fold | nih.gov |

| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | Extended phthalimido sidechain with benzoylamino group | AChE | 1.2 | 34,700-fold | nih.gov |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | Replacement of phthalimido group with a dimethoxy-indanone moiety | AChE | 5.7 | 1,250-fold | nih.gov |

Strategies for Incorporating Reporter Groups and Tags for Binding Assays

To utilize this compound in various binding and imaging assays, it must be chemically modified to include a reporter group or tag. This process involves introducing a functional handle onto the molecule at a position that does not interfere with its target binding. This "tagged" version of the ligand can then be used to quantify binding, visualize the location of the target protein, or facilitate pull-down experiments.

Common strategies for incorporating these tags include:

Fluorophores : Attaching a fluorescent molecule allows for direct visualization and quantification of binding using techniques like fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), or high-content imaging. The tag is typically added via a flexible linker to a part of the molecule pointing away from the binding site, such as the periphery of the benzyl (B1604629) or phthalimido rings.

Biotin (B1667282) : Biotinylation is a widely used strategy where a biotin molecule is conjugated to the ligand. The high-affinity interaction between biotin and streptavidin can be exploited for various applications, including immobilization of the ligand on a surface for binding assays or for affinity purification of the target protein from a cell lysate.

Photoaffinity Labels : These are photoreactive groups (e.g., benzophenones, aryl azides) that, upon exposure to UV light, form a covalent bond with the target protein. This allows for irreversible labeling of the binding site, which is invaluable for identifying the target protein and mapping the ligand-binding domain.

The choice of reporter group and the position of its attachment are critical and must be empirically validated to ensure that the affinity and selectivity of the parent compound are not significantly compromised.

Table 2: Reporter Groups for Ligand Derivatization

| Reporter Group | Typical Use | Detection Method |

|---|---|---|

| Fluorescein, Rhodamine, BODIPY | Fluorescence Polarization, FRET, Cellular Imaging | Fluorometry, Microscopy |

| Biotin | Affinity Purification, ELISA-type assays, Surface Plasmon Resonance (SPR) | Streptavidin-conjugate (e.g., HRP, fluorophore) |

| Benzophenone, Aryl Azide (B81097) | Photoaffinity Labeling, Target Identification | Western Blot, Mass Spectrometry |

| Radioisotopes (³H, ¹⁴C, ¹²⁵I) | Radioligand Binding Assays | Scintillation Counting, Autoradiography |

Development of Chemical Probes for Target Engagement Studies

A critical step in drug discovery is confirming that a compound interacts with its intended target in a biologically relevant setting, such as in living cells or tissues. This is known as target engagement. nih.gov Developing a chemical probe from a lead compound like this compound is essential for these studies. A chemical probe is a modified version of the compound that enables the detection and quantification of this interaction.

Several advanced techniques can be used to measure target engagement:

Cellular Thermal Shift Assay (CETSA®) : This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. In a typical CETSA experiment, intact cells are treated with the compound, heated, and then lysed. The amount of soluble (non-denatured) target protein is then quantified, usually by Western blot or mass spectrometry. An increase in the amount of soluble protein in the treated sample compared to the control indicates target engagement. nih.gov A key advantage of CETSA is that it does not require any modification of the compound of interest. nih.gov

Bioluminescence Resonance Energy Transfer (BRET) : BRET is a proximity-based assay that can be used in living cells. It requires engineering the target protein to be fused with a bioluminescent donor (like a luciferase) and using a fluorescently-tagged version of the ligand (the acceptor). When the tagged ligand binds to the fusion protein, the donor and acceptor are brought into close proximity, allowing for resonance energy transfer to occur. This signal can be displaced by an untagged competitor compound, allowing for quantitative measurement of target binding. nih.gov

Affinity-Based Proteomics : This involves creating a probe with an affinity tag (like biotin) and a photoreactive group. The probe is incubated with cell lysates or live cells, and cross-linking to the target is initiated by UV light. The protein-probe complex is then captured using the affinity tag and identified by mass spectrometry, confirming the physical interaction between the compound and its target protein.

Developing a probe from this compound would involve synthesizing a derivative that retains high affinity for its target while incorporating the necessary handles for these detection methods.

Functionalization Approaches for Bioconjugation in Research Applications

Bioconjugation is the process of chemically linking a molecule, such as a this compound-based probe, to a larger biomolecule like a protein, a nucleic acid, or a carrier molecule for research purposes. This requires the synthesis of derivatives that contain a specific reactive functional group, often called a "handle," which can react selectively with a complementary group on the biomolecule.

The synthetic routes to 1-benzylpiperidine derivatives can be adapted to introduce these handles. For instance, modifying the starting materials or using post-synthesis modification steps can incorporate the necessary functionality. Common functionalization approaches include:

Introduction of a Carboxylic Acid : A carboxylic acid group can be introduced, for example, on the benzyl ring. This group can then be activated to form a stable amide bond with a primary amine on a protein through carbodiimide (B86325) coupling chemistry (e.g., using EDC and NHS).

Introduction of a Primary Amine : An amine handle can be used for conjugation to carboxyl groups or for modification with amine-reactive probes.

"Click Chemistry" Handles : The most versatile and widely used bioconjugation reactions fall under the umbrella of "click chemistry." This involves introducing a terminal alkyne or an azide group onto the ligand. These groups are stable and generally inert in biological systems but react with high efficiency and selectivity with their respective partners (an azide with an alkyne) in the presence of a copper(I) catalyst. This allows for clean and specific conjugation to biomolecules that have been similarly functionalized.

These functionalized analogs can be attached to agarose (B213101) beads for affinity chromatography, conjugated to antibodies for targeted delivery (antibody-drug conjugates), or linked to imaging agents for in vivo studies.

Table 3: Functional Groups for Bioconjugation

| Functional Group on Probe | Reactive Partner on Biomolecule | Resulting Linkage | Common Reaction Name |

|---|---|---|---|

| Carboxylic Acid (activated) | Amine (-NH₂) | Amide | EDC/NHS Coupling |

| Amine (-NH₂) | Carboxylic Acid (activated) | Amide | EDC/NHS Coupling |

| Maleimide | Thiol (-SH) | Thioether | Michael Addition |

| Terminal Alkyne | Azide (-N₃) | Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Azide (-N₃) | Terminal Alkyne | Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Future Directions and Emerging Research Avenues for 1 Benzyl 4 Phthalimidopiperidine Research

Exploration of Undiscovered Biological Targets and Pathways

While the primary focus of research on 1-benzyl-4-phthalimidopiperidine analogs has been on their potent anti-acetylcholinesterase activity, the versatile N-benzylpiperidine motif is a common feature in a variety of bioactive compounds, suggesting that this scaffold may interact with other biological targets. nih.gov Future research will likely involve screening this compound and its derivatives against a broader range of receptors and enzymes to uncover novel therapeutic applications.

The N-benzylpiperidine core is known to be a key pharmacophore for a number of G-protein coupled receptors (GPCRs) and ion channels. Given the structural similarities, there is a compelling case for investigating the activity of this compound derivatives at other neurological targets. For instance, piperidine-based compounds have been identified as ligands for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological and psychiatric disorders. nih.govacs.org A recent study highlighted the discovery of piperidine (B6355638) derivatives as dual antagonists for the histamine (B1213489) H3 receptor and the sigma-1 receptor, demonstrating the potential for this scaffold to yield multi-target ligands. acs.orgnih.gov

Furthermore, the exploration of monoamine oxidase (MAO) and butyrylcholinesterase (BuChE) inhibition, while secondary to AChE, could reveal opportunities for developing agents with a broader spectrum of activity for complex neurodegenerative diseases. The development of derivatives with varying selectivity profiles will be crucial in dissecting their pharmacological effects and identifying new therapeutic niches.

Application of Advanced Computational Methodologies in Compound Design

The integration of advanced computational methodologies is set to revolutionize the design and optimization of this compound-based compounds. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are already being employed to understand the structural requirements for potent AChE inhibition and to guide the synthesis of new analogs. researchgate.net

Molecular dynamics (MD) simulations can provide deeper insights into the binding modes of these inhibitors within the active site of AChE, elucidating the key interactions that govern their potency and selectivity. nih.gov These computational approaches can help in predicting the biological activity of novel derivatives before their actual synthesis, thereby saving time and resources. clinmedkaz.org For example, computational studies on N-benzylpiperidine derivatives have successfully predicted their binding affinity to AChE, correlating well with experimental data. researchgate.net

Ligand-based and structure-based drug design approaches will be instrumental in optimizing the pharmacokinetic and pharmacodynamic properties of these compounds. nih.gov By building computational models of target proteins, researchers can virtually screen large libraries of this compound derivatives to identify candidates with improved efficacy and reduced off-target effects. eurekaselect.com

Integration with High-Throughput Screening and Automation in Research

High-throughput screening (HTS) offers a powerful platform for rapidly evaluating large libraries of this compound analogs against various biological targets. researchgate.net The development of robust and automated HTS assays for targets like acetylcholinesterase allows for the efficient identification of hit compounds from extensive chemical libraries. nih.govnih.gov These assays can be cell-based or enzyme-based and are often performed in a quantitative format (qHTS) to determine the concentration-response relationships of the tested compounds. nih.govnih.gov

The integration of HTS with laboratory automation can significantly accelerate the early stages of drug discovery. Robotic systems can handle the preparation of assay plates, the addition of reagents, and the measurement of signals, enabling the screening of thousands of compounds per day. bioassaysys.com The data generated from HTS campaigns can then be used to build structure-activity relationship (SAR) models and to guide the next round of compound design and synthesis.

Several HTS assay kits for acetylcholinesterase inhibitor screening are commercially available, facilitating their adoption in research laboratories. bioassaysys.comattogene.com These kits are typically based on colorimetric or fluorometric detection methods and are designed for ease of use and high-throughput compatibility. nih.govattogene.com

Development of Specialized Research Tools Based on the Compound's Structure

The potent and selective nature of certain this compound derivatives makes them ideal candidates for the development of specialized research tools. These tools, often referred to as chemical probes, are invaluable for studying the biological function of their target proteins in both in vitro and in vivo settings. scispace.com

A potent and selective inhibitor can be modified to incorporate a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to enable visualization and pull-down experiments. These tagged probes can be used to study the localization, expression, and protein-protein interactions of acetylcholinesterase in different cell types and tissues.

Furthermore, radiolabeled versions of these compounds could be developed as positron emission tomography (PET) ligands for imaging acetylcholinesterase levels in the brain of living subjects. This would be a powerful tool for diagnosing and monitoring the progression of Alzheimer's disease and for assessing the efficacy of new treatments. The development of such research tools based on the this compound scaffold would not only advance our understanding of acetylcholinesterase biology but also facilitate the discovery of new therapeutic strategies. The structural backbone of donepezil (B133215), a well-known AChE inhibitor, is based on a 1-benzylpiperidine (B1218667) moiety, highlighting the potential of this chemical class in developing clinically relevant tools and drugs. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.